Penicillamine

Catalog No.
S538951
CAS No.
52-67-5
M.F
C5H11NO2S
M. Wt
149.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Penicillamine

CAS Number

52-67-5

Product Name

Penicillamine

IUPAC Name

(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

InChI

InChI=1S/C5H11NO2S/c1-5(2,9)3(6)4(7)8/h3,9H,6H2,1-2H3,(H,7,8)/t3-/m0/s1

InChI Key

VVNCNSJFMMFHPL-VKHMYHEASA-N

SMILES

CC(C)(C(C(=O)O)N)S

Solubility

111000 mg/L (at 20 °C)
0.74 M
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC; INSOL IN ETHER, CHLOROFORM.

Synonyms

beta,beta Dimethylcysteine, beta,beta-Dimethylcysteine, Copper Penicillaminate, Cuprenil, Cuprimine, D 3 Mercaptovaline, D Penicillamine, D-3-Mercaptovaline, D-Penicillamine, Dimethylcysteine, Mercaptovaline, Metalcaptase, Penicillaminate, Copper, Penicillamine

Canonical SMILES

CC(C)(C(C(=O)[OH2+])N)[S-]

Isomeric SMILES

CC(C)([C@H](C(=O)[O-])[NH3+])S

Description

The exact mass of the compound Penicillamine is 149.05105 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 111000 mg/l (at 20 °c)0.74 mfreely sol in water; slightly sol in alc; insol in ether, chloroform.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Amino Acids, Sulfur. It belongs to the ontological category of penicillamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Treatment of Metal Overload Diseases

Penicillamine's primary function is as a chelating agent, meaning it binds to metal ions and facilitates their removal from the body. This property makes it a valuable tool in treating diseases caused by metal overload, particularly:

  • Wilson's disease: This genetic disorder leads to copper accumulation in the liver, brain, and other organs. Penicillamine remains the first-line treatment for Wilson's disease, effectively chelating excess copper and preventing further damage [].
  • Cystinuria: This inherited condition causes cystine, an amino acid, to build up in the kidneys and form stones. Penicillamine helps increase cystine solubility and prevent stone formation [].

Potential Applications in Autoimmune Diseases

Research suggests penicillamine might have immunomodulatory effects, influencing the immune system's response. This has led to investigations into its potential role in treating autoimmune diseases like:

  • Rheumatoid arthritis: Studies have shown penicillamine's effectiveness in reducing inflammation and joint pain associated with rheumatoid arthritis, although its use has largely been superseded by newer medications due to side effects [].
  • Systemic sclerosis (scleroderma): Limited research suggests penicillamine might improve skin thickening and slow disease progression in scleroderma patients []. However, further investigation is needed to confirm these findings.

Exploring Anti-Inflammatory and Antioxidant Properties

Beyond its chelating and immunomodulatory effects, penicillamine exhibits other properties making it a subject of ongoing research:

  • Anti-inflammatory properties: In vitro studies suggest penicillamine might protect against lung and oral cancer by inhibiting the damaging effects of cigarette smoke on the respiratory system [].
  • Antioxidant potential: Penicillamine's ability to bind with certain molecules might offer some antioxidant benefits, although further research is needed to understand its full impact [].

Molecular Structure Analysis

Penicillamine's structure consists of a β-mercaptoethylamine backbone, containing a thiol group (sulfhydryl group, -SH) and a primary amine group (NH2) []. The thiol group is crucial for its metal-binding ability, forming complexes with metal cations. The presence of a chiral center (asymmetric carbon) allows for D- and L-penicillamine isomers, with the L-isomer being the more biologically active form [].


Chemical Reactions Analysis

Synthesis

Metal Chelation

The primary reaction of interest is penicillamine's interaction with metal ions. The thiol group donates electrons to metal cations, forming stable complexes that can be excreted through urine []. The specific reactions depend on the metal involved, but a general equation can be represented as:

R-SH (Penicillamine) + M^(n+) (Metal Ion) -> R-S-M^((n-1)+) (Penicillamine-Metal Complex) + H+

Other Reactions

Penicillamine can also undergo oxidation, where the thiol group is converted to a disulfide bond (S-S) by oxygen radicals. This can reduce its chelating effectiveness.

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Melting Point: 162-166 °C
  • Solubility: Slightly soluble in water (1 in 30), more soluble in dilute acids and alkalis
  • pKa: 8.33 (acid dissociation constant) []

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

FINE, WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER

XLogP3

0.5

Exact Mass

149.05105

LogP

-1.78
-1.78 (LogP)

Odor

SLIGHT CHARACTERISTIC ODOR

Appearance

Solid powder

Melting Point

198.5 °C
202-206 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GNN1DV99GX

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (93.88%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (91.84%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.76%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of Wilson's disease, cystinuria and active rheumatoid arthritis.
FDA Label

Livertox Summary

Penicillamine is chelating agent used to decrease copper stores in Wilson disease, which also has immunomodulatory activity in rheumatic diseases such as rheumatoid arthritis, scleroderma and systemic lupus erythematosus. Penicillamine is capable of causing hypersensitivity reactions, some of which are accompanied by liver injury which is typically cholestatic.

Drug Classes

Antirheumatic Agents

Therapeutic Uses

Antidotes; Antirheumatic Agents; Chelating Agents
THE D ISOMER IS USED CLINICALLY, ALTHOUGH THE L ISOMER ALSO FORMS CHELATION COMPLEXES. PENICILLAMINE IS EFFECTIVE CHELATOR OF COPPER, MERCURY, ZINC, & LEAD & PROMOTES EXCRETION OF THESE METALS IN URINE.
THERE IS SOME PROMISE IN TREATMENT OF RHEUMATOID ARTHRITIS WITH PENICILLAMINE. ... BENEFICIAL EFFECT IS SEEN ONLY AFTER SEVERAL WK OF TREATMENT, & ARTHRITIC SYMPTOMS RETURN IF DRUG IS WITHDRAWN PREMATURELY.
PENICILLAMINE HAS BECOME ESTABLISHED IN TREATMENT OF CYSTINURIA & ASSOC NEPHROLITHIASIS. IN DOSE OF 30 MG/KG/DAY, IT LOWERS OR ELIMINATES URINARY CYSTINE & PREVENTS FURTHER STONE DEVELOPMENT.
In addition to its use as a chelating agent for the treatment of copper, mercury, and lead poisoning, penicillamine is used in Wilson's disease (hepatolenticular degeneration due to an excess of copper), cystinuria, and rheumatoid arthritis.
D-Penicillamine is an investigational drug for the treatment of copper, lead, mercury, arsenic, and bismuth poisoning.
For the treatment of Wilson's disease, four daily doses are taken, and 1 to 2 g are usually employed.
Chelating agent indicated in the treatment of Wilson's disease, cystinuria, and in patients with severe, active rheumatoid arthritis who have failed to respond to an adequate trial of conventional therapy.
Investigations were carried out on the clinical consequences of the abrupt and permanent withdrawal of penicillamine in patients being treated with the drug for Wilson's disease. Three groups were studied: Group I (11 patients) stopped their own treatment after successful therapy (1-2 g/day) for 3-19 yr; Group II (13 patients) had the drug replaced with triethylene tetramine dihydrochloride (trientine) (1 to 1.5 g/day) because of adverse reactions; and Group III (320 patients) who had continued with penicillamine therapy. It was noted that of the 11 Group I patients, 8 died (73%), surviving for an average of 2.6 yr without penicillamine; 6 of the deaths were due to rapidly progressive hepatic failure. Of the 13 patients in Group II, all but 1 (killed in an accident) survived from 2-15 yr later. In Group III, the death rate attributable to Wilson's disease or to its treatment with penicillamine was 9.3%. The observations showed that discontinuation of penicillamine treatment in patients with Wilson's disease resulted in rapid clinical deterioration, which was often fatal.
Six patients with histologically proven HBsAg-negative chronic active hepatitis, who were initially treated successfully with prednisolone with or without azathioprine, developed unacceptable adverse effects due to prednisolone. In all six patients the liver disease relapsed on reduction of the prednisolone dose and they subsequently entered a trial of low dose D-penicillamine. Two of the patients required early withdrawal of D-penicillamine and a third patient, who had a good clinical and biochemical response initially, developed heavy proteinuria at 14 mo. In the remainder, D-penicillamine was well tolerated and the liver disease satisfactorily controlled permitting reduction of the prednisolone dose to 2.5 mg daily. In this subgroup of patients with HBsAg-negative chronic active hepatitis and major prednisolone induced adverse effects, D-penicillamine is an effective alternative therapy although side effects are common.
D-penicillamine and prussian blue, given alone and in combination, were evaluated in rats as treatments against acute thallotoxicosis. Animals were poisoned by ip injection of thallium acetate at different doses (16, 30, 40, 50 and 70 mg/kg). Later (24 hr), treatments were administered until day 5, as follows: D-penicillamine, 25 mg/kg, ip route, twice daily; prussian blue, 50 mg/kg, oral route, twice daily. LD50 values were estimated for each treatment with the following results: control, 32 mg/kg; D-penicllamine, 27 mg/kg; prussian blue, 42 mg/kg; prussian blue + D-penicllamine, 64 mg/kg. Thallium content was analyzed in six body organs and eight brain regions after treatments. Prussian blue administration induced significant elimination of thallium from all tissues. D-Penicllamine treatment diminished thallium content in body organs, but increased it in brain regions, indicating a redistributive effect of D-penicllamine. D-Penicllamine + prussian blue treatment decreased thallium content in all body organs and brain regions. Renal thallium content in the D-penicllamine + prussian blue group was significantly lower than that of prussian blue alone group, suggesting accelerated urinary excretion of thallium as a result of D-penicllamine action. Results indicate that D-penicllamine administered alone may be dangerous becauseof its redistributive effect, but given in combination with prussian blue may be useful as treatment against thallium poisoning.

Pharmacology

Penicillamine is a chelating agent used in the treatment of Wilson's disease. It is also used to reduce cystine excretion in cystinuria and to treat patients with severe, active rheumatoid arthritis unresponsive to conventional therapy. Penicillamine is used as a form of immunosuppression to treat rheumatoid arthritis. Penicillamine inhibits macrophages, decreases IL-1 and the number of T-lymphocytes, and prevents collagen cross linkage. In Wilson's disease it binds copper, allowing it to be eliminated in the urine.
Penicillamine is a beta dimethyl analog of the amino acid cysteine. As a degradation product of penicillin antibiotics, penicillamine chelates with heavy metals and increases their urinary excretion. Possessing antineoplastic properties, penicillamine induces apoptosis by a p53-mediated mechanism and inhibits angiogenesis by chelating with copper, a cofactor for angiogenesis. (NCI04)

MeSH Pharmacological Classification

Chelating Agents

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01C - Specific antirheumatic agents
M01CC - Penicillamine and similar agents
M01CC01 - Penicillamine

Mechanism of Action

Penicillamine is a chelating agent recommended for the removal of excess copper in patients with Wilson's disease. From in vitro studies which indicate that one atom of copper combines with two molecules of penicillamine. Penicillamine also reduces excess cystine excretion in cystinuria. This is done, at least in part, by disulfide interchange between penicillamine and cystine, resulting in formation of penicillamine-cysteine disulfide, a substance that is much more soluble than cystine and is excreted readily. Penicillamine interferes with the formation of cross-links between tropocollagen molecules and cleaves them when newly formed. The mechanism of action of penicillamine in rheumatoid arthritis is unknown although it appears to suppress disease activity. Unlike cytotoxic immunosuppressants, penicillamine markedly lowers IgM rheumatoid factor but produces no significant depression in absolute levels of serum immunoglobulins. Also unlike cytotoxic immunosuppressants which act on both, penicillamine in vitro depresses T-cell activity but not B-cell activity.
The rationale for ... use in cyctinuria is that penicillamine forms a relatively soluble disulfide compound with cysteine through a disulfide interchange mechanism and thereby decr the formation of cystine containing renal stones.
Penicillamine chelates mercury, lead, copper, iron, and probably other heavy metals to form stable, soluble complexes that are readily excreted in the urine.
The mechanism of action of penicillamine in rheumatoid arthritis is not known, but may involve improvement of lymphocyte function. It markedly reduces IgM rheumatoid factor and immune complexes in serum and synovial fluid, but does not significantly lower absolute concentrations of serum immunoglobulins. In vitro, penicillamine depresses T-cell but not B-cell activity. However, the relationship of these effects to the activity of penicillamine in rheumatoid arthritis is not known.
Antiurolithic (cystine calculi) Penicillamine combines chemically with cystine (cysteine-cysteine disulfide) to form penicillamine cysteine disulfide, which is more soluble than cystine and is readily excreted. As a result, urinary cystine concentrations are lowered and the formation of cystine calculi is prevented. With prolonged treatment, existing cystine calculi may be gradually dissolved.

Pictograms

Irritant

Irritant

Other CAS

52-67-5

Associated Chemicals

(D)-PENICILLAMINE HYDROCHLORIC ACID;2219-30-9

Wikipedia

Penicillamine

Drug Warnings

VET: USE IN PREGNANCY IS CONTRAINDICATED BECAUSE OF ITS CHELATING EFFECT ON TRACE METALS.
CROSS SENSITIVITY BETWEEN PENICILLIN & PENICILLAMINE DOES NOT ALWAYS OCCUR; THEREFORE, PENICILLAMINE CAN BE GIVEN CAUTIOUSLY TO PATIENTS WHO ARE HYPERSENSITIVE TO PENICILLIN.
CAREFUL EXAM OF SKIN, AS WELL AS URINALYSIS, DIFFERENTIAL & WHITE BLOOD CELL COUNTS, DIRECT PLATELET COUNTS, & HEMOGLOBIN DETERMINATION SHOULD BE PERFORMED.
EXPTL, TOXIC EFFECTS IN RATS GIVEN HIGH DOSES OF PENICILLAMINE RESEMBLE THOSE SEEN IN PYRIDOXINE DEFICIENCY, & EFFECTS ARE REVERSED BY FEEDING PYRIDOXINE. IN HUMAN BEINGS, PYRIDOXINE ANTAGONISM IS READILY DEMONSTRATED WITH L & DL FORMS, BUT RARELY WITH D FORM. ... INCR URINARY EXCRETION OF XANTHURENIC ACID & KYNURENINE.
For more Drug Warnings (Complete) data for (D)-PENICILLAMINE (11 total), please visit the HSDB record page.

Biological Half Life

1 hour

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

... BY ACID HYDROLYSIS OF PENICILLIN. IT IS PPTD FROM HYDROLYSIS MIXT AS MERCURIC SALT WHICH IS THEN COLLECTED, SUSPENDED IN WATER, & TREATED WITH HYDROGEN SULFIDE TO LIBERATE FREE ACID. PURIFICATION INVOLVES ONLY RECRYSTALLIZATION FROM WATER.

General Manufacturing Information

/D-PENICILLAMINE/ IS THE MOST CHARACTERISTIC DEGRADATION PRODUCT OF PENICILLIN TYPE ANTIBIOTICS.
D-ISOMER IS NATURAL FORM.

Analytic Laboratory Methods

A spectrophotometric method for the determination of micro amt of D-penicillamine is described, based on the oxidn of the D-penicillamine by Fe(III) in the presence of o-phenanthroline, with which the Fe(II) resulted forms a ferroin complex. The latter exhibits an absorption max at 510 nm with an apparent molar absorptivity of 1.01X10+4 l/mol/cm and a Sandell sensitivity of 14.7 ng/cu cm (for log I0/I = 10-3), both referred to the drug analyzed. The optimum concn range is 2.0-15.0 ug/ml of D-penicillamine. The regression equation is A = 7.46 X10-3 C - 3.70X10-2 with a correlation coefficient of 0.9997 (n = 28).

Clinical Laboratory Methods

A rapid and precise HPLC assay for both N-acetylcysteine and penicillamine, in blood samples is described using selective reductive electrochemical detection and a high-efficiency C18 reversed-phase column. The use of an internal std compensated for changes in detector responses during a run for variable sample recovery. The detection limits for N-acetylcysteine and penicillamine were 25 and 10 ng/ml, respectively, using 500 ul blood samples. Reproducibility of measurement of both thiols was excellent. This method allows routine monitoring of blood levels and pharmacokinetic studies with N-acetylcysteine and penicillamine.
ELISA methods for determination of antibodies to drugs, formed as a result of drug allergies, are described, with emphasis on determination of antibodies to penicillamine.

Storage Conditions

Packaging and storage: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Penicillamine capsules USP/
Packaging and storage: Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a tight container. /Penicillamine tablets USP/

Interactions

DOWNWARD ADJUSTMENT OF DOSAGE OF OTHER ANTI-INFLAMMATORY DRUGS, ESP CORTICOSTEROIDS, IS OFTEN POSSIBLE AFTER ADDN OF PENICILLAMINE TO DRUG REGIMEN.
Pyridoxine, 10-25 mg/day, should be administered concomitantly because penicillamine inhibits pyridoxal-dependent enzymes.
Concurrent use /of 4-aminoquinolines or bone marrow depressants ... or gold compounds or immunosuppressants, excepting glucocorticoids/ with penicillamine may increase the potential for serious hematologic and/or renal adverse reactions.
Concurrent use with 4-aminoquinolines may ... increase the risk of severe dermatologic reactions.
For more Interactions (Complete) data for (D)-PENICILLAMINE (8 total), please visit the HSDB record page.

Stability Shelf Life

RELATIVELY STABLE IN BOTH LIGHT & AIR.
AQ SOLN IS COMPARATIVELY STABLE @ PH 2-4

Dates

Modify: 2023-08-15
1. Netter P, Bannwarth B, Péré P, Nicolas A. Clinical pharmacokinetics of D-penicillamine. Clin Pharmacokinet. 1987 Nov;13(5):317-33. doi: 10.2165/00003088-198713050-00003. PMID: 3319347.

2. Perrett D. The metabolism and pharmacology of D-penicillamine in man. J Rheumatol Suppl. 1981 Jan-Feb;7:41-50. PMID: 7014876.

3. Bialy-Golan A, Brenner S. Penicillamine-induced bullous dermatoses. J Am Acad Dermatol. 1996 Nov;35(5 Pt 1):732-42. doi: 10.1016/s0190-9622(96)90729-x. PMID: 8912569.

4. Mendes J, de Almeida KJ, Neto JL, Ramalho TC, Duarte HA. Theoretical spectroscopic insights of tautomers and enantiomers of penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Sep 5;184:308-317. doi: 10.1016/j.saa.2017.05.025. Epub 2017 May 11. PMID: 28525866.

5. Wang Q, Li L, Wu T, Kong X, Ma Q, Ma C. A graphene quantum dots-Pb2+ based fluorescent switch for selective and sensitive determination of D-penicillamine. Spectrochim Acta A Mol Biomol Spectrosc. 2020 Mar 15;229:117924. doi: 10.1016/j.saa.2019.117924. Epub 2019 Dec 9. PMID: 31839577.

Explore Compound Types